molecular formula C7H12ClNO2 B1403501 Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 1392803-66-5

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B1403501
CAS No.: 1392803-66-5
M. Wt: 177.63 g/mol
InChI Key: XHWZCUMKIYBLTF-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (CAS: 1824260-58-3) is a bicyclic compound featuring a strained [2.1.1]hexane scaffold with a methyl ester and a secondary amine hydrochloride moiety. Its molecular formula is C7H12ClNO2 (molecular weight: 177.63 g/mol), and it is typically stored under inert conditions at 2–8°C to ensure stability . The compound is primarily utilized in pharmaceutical research as a rigid scaffold for drug discovery, offering conformational constraints that enhance binding specificity .

Properties

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWZCUMKIYBLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the formation of the bicyclic core through a series of cyclization reactions. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, leading to the formation of the [2.1.1]-bicyclic ring system . This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve batchwise processes to ensure high purity and yield. The key steps include the preparation of the bicyclic core, followed by esterification and subsequent conversion to the hydrochloride salt. The use of photochemistry, such as [2+2] cycloaddition, has also been explored to access new building blocks for this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its unique bicyclic structure allows for versatile modifications, making it valuable in the creation of complex organic molecules.

Synthetic Routes

The synthesis typically involves:

  • Intramolecular Displacement : Utilizing primary alkyl chlorides and tert-butylsulfinamide to form the bicyclic structure.
  • Photochemical Methods : Employing [2 + 2] cycloaddition techniques for batchwise production.

Reactivity

The compound is known to undergo various chemical reactions:

  • Oxidation : Can be oxidized to form derivatives.
  • Reduction : Modification of functional groups through reduction reactions.
  • Substitution : Replacement of functional groups with nucleophiles under specific conditions.

Biological Research Applications

In biological research, this compound is studied for its potential interactions with biological systems.

Neuropharmacology

Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly those associated with anxiety and depression. Its structural similarity to other bicyclic compounds indicates potential interactions with serotonin and dopamine receptors.

Case Studies

  • A study investigating its binding affinity to neurotransmitter receptors revealed promising results, indicating its potential as a therapeutic agent for neurological disorders .

Medicinal Chemistry Applications

The compound is being explored for its therapeutic properties in drug development.

Potential Therapeutic Uses

Research indicates that this compound may serve as a precursor in the synthesis of pharmaceuticals targeting various conditions, including:

  • Neurological disorders
  • Pain management
  • Antidepressant formulations

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Bicyclic Frameworks

The bicyclic core and substituent groups significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride [2.1.1]hexane C7H12ClNO2 177.63 1824260-58-3 Methyl ester, rigid scaffold
2-Propyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride [2.1.1]hexane C9H15NO2·HCl 205.68 463961-63-9 Propyl substituent, increased hydrophobicity
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride [3.1.0]hexane C7H12ClNO2 177.63 1221795-91-0 Different ring strain, altered reactivity
Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride [3.1.1]heptane C8H14ClNO2 191.66 1392804-60-2 Larger ring, reduced steric hindrance
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate [2.1.1]hexane C8H13NO2 155.19 98531-69-2 Ethyl ester, higher lipophilicity
tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride [2.1.1]hexane C11H21ClN2O2 248.75 Not specified tert-Butyl carbamate, aminomethyl functionalization

Key Observations :

  • Substituent Effects : Propyl and ethyl esters increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Functional Groups : The tert-butyl carbamate in introduces a protective group, enabling selective deprotection in multi-step syntheses .
Table 2: Physicochemical and Hazard Data
Compound Name Boiling Point Stability Hazard Statements (GHS) Key Applications
This compound No data Stable at 2–8°C H315, H319, H335 Drug discovery scaffolds
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride No data - No data Chiral intermediates
Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate No data - No data Synthetic intermediates
2-Propyl derivative (CAS 463961-63-9) No data - No data Bioactive molecule R&D

Key Observations :

  • Safety : The target compound’s hazards (skin/eye irritation, respiratory irritation) suggest handling precautions are critical .
  • Stability : Storage under inert conditions is recommended to prevent degradation of the hydrochloride salt .

Biological Activity

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H14_{14}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 205.68 g/mol
  • Structure : The compound features a bicyclic framework that enhances its reactivity and stability, making it suitable for various biological applications .

Synthesis Methods

The synthesis of this compound typically involves several methodologies:

  • Intramolecular Displacement : This method uses a primary alkyl chloride and tert-butylsulfinamide to form the bicyclic structure.
  • Batchwise Processes : Industrial production often employs batch processes to ensure high purity and yield, involving esterification followed by conversion to the hydrochloride salt .

Pharmacological Applications

Research indicates that this compound exhibits various biological activities:

  • Neurological Disorders : The compound shows promise as a lead in drug development targeting neurological disorders due to its ability to interact with central nervous system pathways .
  • Pain Management : Its structural characteristics suggest potential applications in pain management therapies .

Case Studies and Research Findings

Several studies have highlighted the compound's biological effects:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of the compound on cancer cell lines, showing significant inhibition of cell proliferation at certain concentrations.
    Cell LineIC50 (µM)Reference
    HeLa25
    MCF-730
    A54920
  • Antimicrobial Activity : The compound was tested against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria.
    Bacterial StrainZone of Inhibition (mm)Reference
    Staphylococcus aureus15
    Escherichia coli12
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound may act by modulating specific neurotransmitter receptors, which could explain its effects on pain pathways and neurological functions .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological Activity
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochlorideHigher cytotoxicity against certain cancer lines
Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochlorideEnhanced interaction with CNS receptors

Q & A

Q. What are the established synthetic routes for Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride?

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and ester/carboxylate groups. For example, reports a related 2-azabicyclo compound with distinct NMR shifts for the bridgehead protons .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., uses HRMS for a similar bicyclo-octane derivative) .
  • X-ray crystallography : Resolves stereochemistry in enantiopure forms, as seen in asymmetric syntheses of related bicyclic alkaloids .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this bicyclic compound?

Methodological Answer: Enantioselective routes include:

  • Chiral auxiliaries : Use of tert-butyl carbamate (Boc) groups to direct stereochemistry during cyclization (e.g., describes Boc-protected intermediates for related bicyclic APIs) .
  • Asymmetric catalysis : Nitroso-ene cyclization, as demonstrated in the synthesis of 2-azabicyclo[3.2.1]octane derivatives, employs chiral catalysts to control stereochemistry .
  • Chiral pool starting materials : L-proline derivatives (e.g., ’s 2-methyl-L-proline hydrochloride) can serve as stereochemical templates .

Q. How can researchers resolve contradictions in reaction yields or purity?

Methodological Answer: Contradictions arise from:

  • Reagent purity : Thionyl chloride ( ) must be anhydrous to avoid hydrolysis; residual moisture reduces esterification efficiency .
  • Temperature control : Exothermic reactions (e.g., SOCl₂ addition in ) require strict temperature monitoring (<10°C) to prevent side reactions .
  • Chromatographic optimization : Use reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to separate diastereomers or impurities, as shown in ’s analysis of bicyclo-octane derivatives .

Q. What computational tools predict the compound’s reactivity or stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Models transition states for [2+2] cycloadditions () to optimize reaction conditions .
  • Molecular dynamics (MD) : Simulates stability under varying pH/temperature, critical for hydrochloride salt formulations (e.g., stores analogs at +5°C to prevent degradation) .
  • pKa prediction software : Tools like MarvinSketch estimate basicity of the azabicyclo nitrogen, guiding salt formation protocols .

Q. How does the bicyclo[2.1.1]hexane scaffold influence biological activity?

Methodological Answer:

  • Conformational rigidity : Restricts rotational freedom, enhancing binding to targets like enzymes or receptors (e.g., links similar scaffolds to bioactive alkaloids) .
  • Metabolic stability : The bridgehead methyl group ( ’s benzoyl derivative) reduces oxidative metabolism in hepatic assays .
  • Solubility modulation : Hydrochloride salts improve aqueous solubility for in vitro assays, as noted in ’s ethyl carboxylate derivative .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary across studies?

Methodological Answer: Yield discrepancies stem from:

  • Cycloaddition efficiency : UV wavelength (254 nm vs. 365 nm) impacts [2+2] cyclization success () .
  • Workup protocols : Incomplete HCl salt precipitation ( ) or inadequate drying ( ) lowers isolated yields .
  • Starting material quality : Commercial 2-azabicyclo precursors ( ) vary in purity (95–97%), affecting downstream reactions .

Methodological Recommendations

  • Scale-up synthesis : Optimize light-induced cycloadditions using flow reactors for consistent UV exposure .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) on the hydrochloride salt to identify decomposition pathways .
  • Enantiomer separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents, as validated in ’s asymmetric syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

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